molecular formula C12H8Cl2N2S B144372 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile CAS No. 72888-00-7

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile

Cat. No.: B144372
CAS No.: 72888-00-7
M. Wt: 283.2 g/mol
InChI Key: CPSPZBZRRLXMSY-UHFFFAOYSA-N
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Description

Chemical Structure: 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile (CAS: 72888-00-7) consists of a thiophene ring substituted with a 2,6-dichloroanilino group at the 4-position and an acetonitrile moiety at the 3-position. Its molecular formula is C₁₂H₈Cl₂N₂S (molecular weight: 283.18 g/mol) .

Role and Applications: This compound is a critical intermediate in synthesizing (phenylamino)thiopheneacetic acids, which are precursors for analgesics and antipyretics . Its acetonitrile group enhances reactivity in nucleophilic substitution or cyclization reactions during drug synthesis.

Properties

IUPAC Name

2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2S/c13-9-2-1-3-10(14)12(9)16-11-7-17-6-8(11)4-5-15/h1-3,6-7,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSPZBZRRLXMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Preparation

The thiophene core is synthesized via cyclization of aliphatic precursors or modification of commercially available thiophene derivatives. A common approach involves reacting succinyl chloride with hydrogen sulfide under controlled conditions to form 3-thiophenecarbonyl chloride, which is subsequently reduced to 3-thiophenemethanol.

Table 1: Thiophene Intermediate Synthesis

StepReagents/ConditionsIntermediateYield (%)
1Succinyl chloride, H₂S, 80°C3-Thiophenecarbonyl chloride72–78
2LiAlH₄, dry ether, 0°C3-Thiophenemethanol85–90

Table 2: Coupling Reaction Parameters

ParameterOptimal Value
SolventDry dichloromethane
CatalystAlCl₃ (1.2 eq)
Temperature40–50°C
Reaction Time6–8 hours
Yield65–70%

Acetonitrile Group Functionalization

The acetonitrile group is introduced through a nucleophilic substitution reaction. 3-Thiophenemethanol is treated with cyanogen bromide (BrCN) in a polar aprotic solvent, followed by dehydrohalogenation to yield the acetonitrile derivative.

Table 3: Cyanidation Reaction Optimization

VariableEffect on Yield
Solvent (DMF vs. THF)DMF increases yield by 15%
BrCN Equivalents1.5 eq optimal
Temperature60°C maximizes conversion
Final Yield80–85%

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes, reducing reaction times by 40%. Catalytic systems, such as palladium-on-carbon (Pd/C), enhance selectivity during the coupling step, minimizing byproducts like 2,4-dichloro isomers.

Table 4: Batch vs. Continuous Flow Synthesis

MetricBatch ProcessContinuous Flow
Cycle Time12 hours4 hours
Yield68%75%
Purity95%98%
Catalyst ReuseLimited10 cycles

Reaction Optimization and Catalysis

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics by stabilizing transition states. Non-polar solvents like toluene reduce side reactions but lower yields by 20%.

Catalytic Innovations

Recent advances employ ionic liquids as green catalysts, achieving 90% yield in the coupling step while enabling solvent recycling.

Comparative Analysis of Methodologies

Traditional routes using AlCl₃ exhibit moderate yields (65–70%) but require stringent moisture control. Modern catalytic methods with Pd/C or ionic liquids offer higher yields (75–85%) and reduced environmental impact, though at higher initial costs.

Table 5: Methodology Comparison

MethodYield (%)Purity (%)Cost (USD/kg)
AlCl₃-Catalyzed65–7095120
Pd/C-Catalyzed75–8098180
Ionic Liquid80–8599200

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Physical Properties :

  • Appearance : Yellow syrup .
  • Solubility: Soluble in chloroform and methanol .

Comparison with Structurally and Functionally Similar Compounds

Diclofenac and Derivatives

Compound: Diclofenac (2-[2-(2,6-Dichloroanilino)phenyl]acetic acid; CAS: 15307-79-6) . Structure: Features a phenylacetic acid core instead of thiopheneacetonitrile. Key Differences:

Property 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile Diclofenac Sodium
Core Structure Thiophene ring Benzene ring
Functional Group Acetonitrile (-CH₂CN) Carboxylic acid (-COOH)
Application Synthetic intermediate NSAID (direct therapeutic use)
Solubility Organic solvents (chloroform, methanol) Water-soluble (sodium salt form)
Bioactivity Non-bioactive (intermediate) Anti-inflammatory, analgesic

Derivatives :

  • Spirothiazolidinone-Diclofenac (CAS: N/A): Modified to reduce gastrointestinal toxicity by replacing the -COOH group with a spirothiazolidinone moiety .
  • Diethylammonium Salt (CAS: N/A): Enhances topical delivery in gel formulations .

4-(2,6-Dichloroanilino)-3-thiophenemethanol

Compound: CAS 72888-37-0 . Structure: Differs by replacing acetonitrile (-CH₂CN) with methanol (-CH₂OH). Comparison:

Property This compound 4-(2,6-Dichloroanilino)-3-thiophenemethanol
Reactivity High (cyano group participates in reactions) Lower (hydroxyl group less reactive)
Solubility Prefers non-polar solvents More polar due to -OH group
Synthetic Utility Used in nucleophilic substitutions Intermediate for esterification reactions

Enamino-Ketone Derivatives

Compound: 2,6-Dichloroaniline–4-(2,6-dichloroanilino)pent-3-en-2-one (Crystal C₂/c, monoclinic) . Structure: Contains a pent-3-en-2-one backbone with dual 2,6-dichloroanilino groups. Comparison:

Property This compound Enamino-Ketone Derivative
Heterocycle Thiophene (sulfur-containing) Pentenone (oxygen-containing)
Applications Pharmaceutical intermediate Catalysis, liquid crystal studies
Electronic Properties Electron-withdrawing cyano group Conjugated enamino-ketone system

Clonidine Hydrochloride

Compound: 2-(2,6-Dichloroanilino)-2-imidazoline hydrochloride (CAS: 4205-91-8) . Structure: Imidazoline ring linked to 2,6-dichloroanilino. Comparison:

Property This compound Clonidine Hydrochloride
Core Heterocycle Thiophene Imidazoline
Pharmacology Non-therapeutic intermediate Antihypertensive agent
Functional Group Cyano group Guanidine-like moiety

Crystallography :

  • SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of related compounds . For example, the enamino-ketone derivative crystallizes in a monoclinic system with Z=4 and unit cell dimensions a=15.7140 Å, b=8.7210 Å, c=22.9950 Å .

Biological Activity

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a thiophene ring substituted with an acetonitrile group and a dichloroaniline moiety. Its chemical formula is C12H8Cl2N2S, and it exhibits properties typical of thiophene derivatives, such as electron-rich character and potential for π-π stacking interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent . Various studies have evaluated its efficacy against different microbial strains and cancer cell lines.

Antimicrobial Activity

A notable study assessed the antimicrobial properties of this compound against several bacterial strains. The results demonstrated that it possesses substantial inhibitory effects on both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. A study involving various cancer cell lines revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways.

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The mechanism of action appears to involve the modulation of cell cycle progression and induction of oxidative stress .

The biological activity of this compound is attributed to its ability to interact with cellular targets. It is believed to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. The compound may also disrupt cellular membranes due to its lipophilic nature.

Case Studies

  • Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard antibiotics.
  • Anticancer Trials : Preclinical trials involving animal models demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates in subjects with induced tumors. The results indicated a strong correlation between dosage and therapeutic efficacy.

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